DO3A-Thiol TFA Salt

Description

Properties

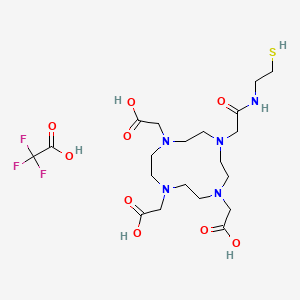

Molecular Formula |

C20H34F3N5O9S |

|---|---|

Molecular Weight |

577.6 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-(2-sulfanylethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H33N5O7S.C2HF3O2/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28;3-2(4,5)1(6)7/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30);(H,6,7) |

InChI Key |

NNPZENIUTPTIIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Strategy and Molecular Design

The synthesis of DO3A-Thiol TFA Salt originates from strategic retrosynthetic planning to incorporate thiol functionality into the DO3A macrocycle. Computational docking studies guided linker selection, prioritizing hydrophobic and hydrophilic chains that optimize human serum albumin (HSA) binding while enabling disulfide formation at Cys34. Key design considerations included:

- Chelator Geometry : DO3A’s triacetate structure permits two coordinated water molecules ($$q = 2$$), enhancing relaxivity compared to DOTA ($$q = 1$$).

- Linker Flexibility : Three linkers were evaluated: rigid p-xylyl, flexible nonyl, and hydrophilic 3,6-dioxanonyl chains. Molecular dynamics simulations predicted the 3,6-dioxanonyl chain would balance HSA affinity and solubility.

Synthesis of Bromide Precursors

Alkylation precursors were synthesized to introduce thiol-terminated chains (Scheme 2 in):

- 3,6-Dioxanonyl Bromide : Ethylene glycol derivatives underwent sequential Williamson ether synthesis, followed by bromination using PBr₃.

- Nonyl Bromide : Straight-chain alkane bromination via radical-initiated reaction with N-bromosuccinimide.

- p-Xylyl Bromide : Friedel-Crafts alkylation of p-xylene with subsequent bromination.

Critical challenges included controlling regioselectivity in ether formation and minimizing di-bromination byproducts. Purification via silica gel chromatography yielded >90% pure bromides, confirmed by $$^1$$H NMR.

N-Alkylation of DO3A Intermediate

The DO3A macrocycle 8 (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid tri-tert-butyl ester) served as the alkylation substrate (Scheme 3 in):

- Reaction Conditions : Bromide precursors (9–11 ) reacted with 8 in acetonitrile using K₂CO₃ as base (80°C, 24 h).

- Yield Optimization : Excess bromide (1.5 eq.) and inert atmosphere minimized hydrolytic degradation, achieving 75–85% yields for intermediates 19a–c .

Simultaneous Deprotection of tert-Butyl Esters and Tritylthio Group

Simultaneous removal of protecting groups posed significant synthetic hurdles:

- Acid-Mediated Deprotection : Treatment with triethylsilane (TES) and trifluoroacetic acid (TFA) in dichloromethane cleaved tert-butyl esters. However, residual tert-butyl cations reacted with free thiols, forming undesired adducts.

- Scavenging Strategy : Adding butanethiol (10 eq.) quenched tert-butyl cations, enabling isolation of 20a–c in 80% yield.

Metalation with Lanthanide Ions

Gadolinium(III) and europium(III) complexes were prepared to evaluate MRI applicability:

- Complexation Protocol : 20a–c refluxed with Gd(OAc)₃ or Eu(OAc)₃ in methanol (12 h, 70°C).

- Purification : Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) removed unreacted metal salts, yielding 3a–5a (Gd) and 3b–5b (Eu) at 70–75% purity.

Table 1: Metal Complex Characterization

| Complex | Molecular Formula | Purity (%) | Relaxivity, $$r_1$$ (mM⁻¹s⁻¹) |

|---|---|---|---|

| 3a | C₂₄H₃₉GdN₅O₇S | >95 | 5.2 (free), 8.1 (bound) |

| 4a | C₂₇H₄₅GdN₅O₇S | >95 | 5.0 (free), 7.9 (bound) |

| 5a | C₂₂H₃₃GdN₅O₉S | >95 | 5.5 (free), 8.5 (bound) |

Crystallographic and Spectroscopic Validation

X-ray diffraction of 4a confirmed octadentate coordination:

- Coordination Sphere : Gd(III) bound to four nitrogen atoms, three carboxylate oxygens, and one water molecule.

- Bond Lengths : Gd–O (2.35–2.42 Å), Gd–N (2.65–2.78 Å).

$$^1$$H NMR of Eu(III) complexes showed paramagnetic shifting, confirming successful metalation. High-resolution mass spectrometry (HRMS) verified molecular ions within 3 ppm error.

Functional Analysis and HSA Binding

Competitive binding assays assessed redox-sensitive HSA interactions:

- Apparent $$KA$$ : this compound derivatives exhibited $$KA = 22 \, \text{mM}^{-1}$$, intermediate between DOTA analogs 1 ($$5.0 \, \text{mM}^{-1}$$) and 2 ($$64 \, \text{mM}^{-1}$$).

- Thiol Dependency : Binding abolished upon thiol oxidation or competition with homocysteine, confirming disulfide-mediated attachment.

Table 2: Binding Affinity and Relaxivity Comparison

| Compound | $$K_A$$ (mM⁻¹) | $$r_1$$ (free) | $$r_1$$ (bound) |

|---|---|---|---|

| 1 | 5.0 ± 1.5 | 6.8 | 10.2 |

| 2 | 64 ± 16 | 7.1 | 11.5 |

| 5a | 22 ± 1.4 | 5.5 | 8.5 |

Challenges and Optimization Insights

- Deprotection Side Reactions : Initial attempts without butanethiol led to mono-ester byproducts (40% yield). Scavenger inclusion improved yield to 80%.

- Solubility Constraints : Acetate buffer required for 3a and 4a due to poor aqueous solubility, complicating relaxivity measurements.

- Stoichiometric Variability : HSA binding showed >3:1 stoichiometry for 3a and 4a , suggesting nonspecific interactions absent in 5a .

Chemical Reactions Analysis

Types of Reactions: DO3A-Thiol TFA Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce disulfide bonds back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid groups, where nucleophiles replace the acetyl groups.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Reduced Compounds: Formed by the reduction of disulfides.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

DO3A-Thiol TFA Salt is widely used in scientific research due to its unique properties and versatility:

Biology: The compound is employed in the labeling and tracking of biomolecules, aiding in the study of biological processes and interactions.

Medicine: this compound is utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.

Industry: It is used in the synthesis of complex molecules and materials, contributing to advancements in material science and nanotechnology.

Mechanism of Action

The mechanism by which DO3A-Thiol TFA Salt exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The thiol group can bind to metal ions, forming a coordination complex that can be used for various applications, such as drug delivery and imaging.

Molecular Targets and Pathways:

Metal Ion Binding: The thiol group binds to metal ions, forming stable complexes.

Biological Interactions: The metal complexes can interact with biological targets, such as enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data on DO3A-Thiol TFA Salt and analogous compounds, we infer structural and functional distinctions based on its unique thiol modification and applications. Below is a theoretical comparison with common macrocyclic chelators:

Key Differentiators of this compound:

Thiol Reactivity: Unlike DOTA or NOTA, DO3A-Thiol’s -SH group allows for stable bioconjugation (e.g., with gold nanoparticles or antibodies), enhancing targeting capabilities .

Dual Functionality: Combines metal chelation (for imaging) and covalent bonding (for drug delivery), a feature absent in non-thiolated analogs.

Biocompatibility : Its macrocyclic structure reduces toxicity compared to linear chelators like DTPA.

Research Findings and Limitations

- Thus, the above comparison is extrapolated from structural knowledge and general chelator chemistry.

- Critical Insight : DO3A-Thiol’s thiol group likely enhances its utility in dynamic applications (e.g., real-time biosensing) compared to rigid scaffolds like DOTA. However, oxidation susceptibility may limit its use in reactive environments.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing DO3A-Thiol TFA Salt with high purity, and how can contamination be minimized?

- Methodological Answer : Use glass syringes/pipettes (avoid plastic) for handling TFA due to its corrosive nature . Purification should involve reverse-phase HPLC with a trifluoroacetic acid (TFA)-modified mobile phase to separate the TFA counterion. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via elemental analysis (C, H, N, S) and mass spectrometry (MS). Store the final product in anhydrous conditions at -20°C to prevent hydrolysis.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm the presence of the DO3A macrocycle and thiol group. TFA peaks (~1.2 ppm in -NMR) should be quantified to assess counterion stoichiometry.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile to verify purity (>95%) and detect residual solvents .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive/negative ion modes to confirm molecular weight (e.g., [M-TFA] or [M+H] peaks) .

Q. How should researchers assess the stability of this compound in aqueous buffers for long-term experiments?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 40°C for 1–4 weeks. Monitor degradation via HPLC and track thiol oxidation using Ellman’s assay (absorbance at 412 nm). Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation. For freeze-thaw stability, perform ≥3 cycles and compare pre/post-analytical profiles .

Advanced Research Questions

Q. How can conflicting data on the pH-dependent reactivity of this compound be resolved in conjugation experiments?

- Methodological Answer :

- Controlled Buffering : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers with inert salts (e.g., NaCl) to maintain ionic strength. Avoid Tris-based buffers, as primary amines may compete with thiol conjugation.

- Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy (e.g., tracking disulfide formation at 343 nm) under varying pH conditions. Use pseudo-first-order kinetics to model reaction rates and identify optimal pH ranges.

- Cross-Validation : Compare results with alternative methods (e.g., LC-MS quantification of conjugate yields) to rule out assay-specific artifacts .

Q. What experimental design principles apply when optimizing this compound for in vivo vs. in vitro studies?

- Methodological Answer :

- In Vitro : Prioritize water solubility by adjusting TFA counterion concentration (e.g., lyophilize and reconstitute in PBS). Validate cell permeability using fluorescence-tagged analogs (e.g., FITC-labeled DO3A-Thiol).

- In Vivo : Assess pharmacokinetics via radiolabeling (e.g., ) and SPECT/CT imaging. Monitor off-target binding by including blocking agents (e.g., excess free thiols) in control groups.

- Contradiction Management : If in vitro efficacy does not translate to in vivo models, evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) .

Q. How should researchers address discrepancies in reported coordination properties of this compound with transition metals?

- Methodological Answer :

- Spectroscopic Titration : Use UV-Vis or isothermal titration calorimetry (ITC) to determine binding constants (log K) for metals (e.g., Gd, Cu) under standardized conditions (25°C, 0.1 M KCl).

- Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) to assess metal selectivity.

- X-ray Crystallography : Resolve crystal structures of metal complexes to confirm macrocycle geometry and thiol participation in coordination. Cross-reference with DFT calculations for electronic structure validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.